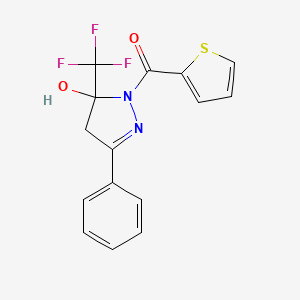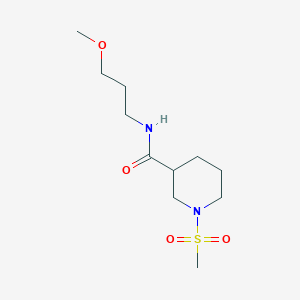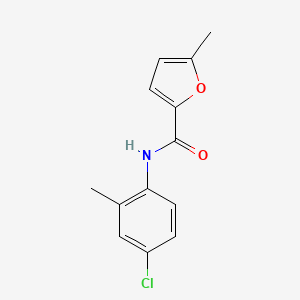![molecular formula C17H20N2O4S B4391762 ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)
ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate
説明
Ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate, commonly known as EPCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCS is a carbamate derivative that has been synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of EPCS is complex and involves multiple pathways. EPCS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPCS has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. Additionally, EPCS has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects
EPCS has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPCS can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). EPCS has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have shown that EPCS can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and cardiovascular diseases.
実験室実験の利点と制限
EPCS has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. EPCS can be easily synthesized in the lab using commercially available reagents. However, EPCS also has some limitations for lab experiments, including its high cost, low yield, and complex synthesis method.
将来の方向性
There are several future directions for the study of EPCS. One potential direction is the development of EPCS-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of EPCS-based pesticides for the control of insect and fungal pests. Additionally, the study of the mechanism of action of EPCS and its interaction with other molecules could provide insights into the development of new drugs and materials.
科学的研究の応用
EPCS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EPCS has been shown to have anti-inflammatory, analgesic, and antioxidant properties. EPCS has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In agriculture, EPCS has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In material science, EPCS has been studied for its potential use as a polymer additive, due to its ability to improve the mechanical properties of polymers.
特性
IUPAC Name |
ethyl N-[4-(2-phenylethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-17(20)19-15-8-10-16(11-9-15)24(21,22)18-13-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZTVUDTAFUGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)


![ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)
![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)


![3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)